molecular formula C9H11NO3S B13851745 N-(4-hydroxyphenyl)cyclopropanesulfonamide

N-(4-hydroxyphenyl)cyclopropanesulfonamide

Cat. No.: B13851745
M. Wt: 213.26 g/mol
InChI Key: PJYCWLMCJDVJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)cyclopropanesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Hydroxybenzenesulfonyl chloride+CyclopropylamineThis compound+HCl\text{4-Hydroxybenzenesulfonyl chloride} + \text{Cyclopropylamine} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxybenzenesulfonyl chloride+Cyclopropylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)cyclopropanesulfonamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-(4-hydroxyphenyl)cyclopropanesulfonamide

InChI

InChI=1S/C9H11NO3S/c11-8-3-1-7(2-4-8)10-14(12,13)9-5-6-9/h1-4,9-11H,5-6H2

InChI Key

PJYCWLMCJDVJIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.